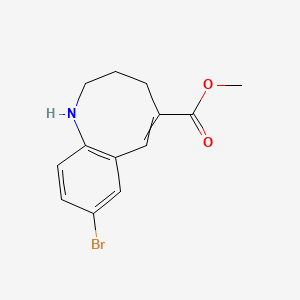

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate

Vue d'ensemble

Description

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a synthetic organic compound that belongs to the class of benzoazocines This compound is characterized by its unique structure, which includes a bromine atom and a methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 1,2,3,4-tetrahydro-1-benzoazocine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: De-brominated benzoazocine derivatives.

Oxidation: Oxidized derivatives with additional functional groups.

Applications De Recherche Scientifique

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate has garnered attention due to its potential pharmacological activities:

- Antioxidant Properties : Research indicates that derivatives of this compound may exhibit antioxidant effects, which are beneficial in reducing oxidative stress in cells .

- Receptor Modulation : It may act as a modulator for certain receptors, including serotonin receptors, which are implicated in various neurological disorders .

Case Studies

- Study on Antioxidant Activity :

- Pharmacological Research :

Applications in Research

This compound is primarily used in research settings for:

- Drug Development : Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways.

- Synthetic Chemistry : The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

Mécanisme D'action

The mechanism of action of Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar pharmacological properties.

8-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated derivative with comparable reactivity and applications.

Methyl 1,2,3,4-tetrahydro-1-benzoazocine-5-carboxylate: A non-brominated analog with different chemical reactivity.

Uniqueness

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is unique due to the presence of both a bromine atom and a methyl ester group, which confer distinct chemical and biological properties

Activité Biologique

Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a complex organic compound with significant potential in biological research. This article explores its biological activity, synthesis, and potential applications based on recent findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 352.27 g/mol. Its unique structure features a brominated tetrahydrobenzazocine framework, which is essential for its biological interactions. The compound is characterized by its ester functionality and the presence of a bromine atom at the 8-position, which may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step requires optimization to maximize yield and purity. The synthetic routes often focus on introducing the bromine atom and forming the ester group effectively.

Interaction Studies

Preliminary studies suggest that this compound may interact with various receptors or enzymes involved in neurotransmission. Techniques such as molecular docking and binding assays are being employed to elucidate its mechanism of action and therapeutic potential.

Comparison with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 8-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate | C17H22BrNO2 | Contains an isobutyl group enhancing lipophilicity |

| 8-Bromo-1,2,3,4-tetrahydro-benzo[b]azocine-5-carboxylic acid methyl ester | C13H14BrNO2 | Lacks the additional alkyl substituent affecting solubility |

| 8-Bromo-N-(2-methylpropyl)-1,2-dihydrobenzo[b]azocine | C15H18BrN | Different nitrogen substitution pattern impacting biological activity |

This table highlights how structural variations can lead to differences in biological properties and activities.

Case Studies and Research Findings

Research has indicated that compounds similar to methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine exhibit various biological activities such as anti-cancer properties and modulation of multidrug resistance (MDR) in cancer cells. For example:

- Anti-Cancer Activity : Some derivatives have shown promising results in inducing apoptosis in resistant cell lines by activating atypical pathways involving caspase cascades .

- MDR Modulation : Certain compounds have been identified as effective modulators of the ABCB1 multidrug efflux pump at low concentrations. This suggests that methyl 8-bromo derivatives could potentially enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance .

Propriétés

IUPAC Name |

methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKNFDBWJDHMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.